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molecular formula C9H5BrFNO2 B8511456 5-bromo-6-fluoro-1H-indole-7-carboxylic acid

5-bromo-6-fluoro-1H-indole-7-carboxylic acid

Cat. No. B8511456
M. Wt: 258.04 g/mol
InChI Key: FSALOMMFEXKTJA-UHFFFAOYSA-N
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Patent
US08372875B2

Procedure details

To a stirred solution of 5-bromo-6-fluoro-2,3-dihydro-1H-indole-7-carboxylic acid (5.8 g, 0.022 mol) in THF (120 mL) was added MnO2 (11.6 g, 0.134 mol). The reaction mixture was stirred at reflux overnight and then filtered (hot) through celite, washing with hot THF (2×75 mL). The filtrate was concentrated, giving a brown solid, which was suspended in 1M HCl (150 mL). The mixture stirred at reflux overnight to remove traces of Mn and then cooled to room temperature. The solid was filtered off, dried, and recrystallised from IPA, giving 3.5 g (61%) of the title compound.
Name
5-bromo-6-fluoro-2,3-dihydro-1H-indole-7-carboxylic acid
Quantity
5.8 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
11.6 g
Type
catalyst
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Yield
61%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[C:9]([C:12]([OH:14])=[O:13])[C:10]=1[F:11])[NH:7][CH2:6][CH2:5]2>C1COCC1.Cl.O=[Mn]=O>[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[C:9]([C:12]([OH:14])=[O:13])[C:10]=1[F:11])[NH:7][CH:6]=[CH:5]2

Inputs

Step One
Name
5-bromo-6-fluoro-2,3-dihydro-1H-indole-7-carboxylic acid
Quantity
5.8 g
Type
reactant
Smiles
BrC=1C=C2CCNC2=C(C1F)C(=O)O
Name
Quantity
120 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
11.6 g
Type
catalyst
Smiles
O=[Mn]=O
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered (hot) through celite
WASH
Type
WASH
Details
washing with hot THF (2×75 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
giving a brown solid, which
STIRRING
Type
STIRRING
Details
The mixture stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to remove traces of Mn
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallised from IPA

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C=CNC2=C(C1F)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 61.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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